![molecular formula C21H27N3O3 B5652933 3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[4-(1H-pyrazol-4-yl)butanoyl]piperidine](/img/structure/B5652933.png)
3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[4-(1H-pyrazol-4-yl)butanoyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related piperidine derivatives involves multiple steps, including nucleophilic aromatic substitution, hydrogenation, and iodination, which require optimization for successful scale-up. For instance, a robust three-step synthesis delivering multi-kilogram quantities of key intermediates for the synthesis of Crizotinib highlights the intricate process of creating such compounds (Fussell et al., 2012).
Molecular Structure Analysis
Molecular structure analysis of similar piperidine derivatives reveals that while these molecules adopt very similar molecular conformations, their intermolecular interactions can significantly differ. For example, some molecules are linked by hydrogen bonds into a three-dimensional structure, whereas others lack such bonds (Mahesha et al., 2019).
Chemical Reactions and Properties
The chemical reactions and properties of piperidine derivatives can be complex and varied. The synthesis and reaction of piperidine with various chemical moieties lead to the formation of novel compounds, showcasing the compound's versatility in forming new chemical entities with potentially significant biological activities (Mekky & Sanad, 2020).
Physical Properties Analysis
The physical properties of piperidine derivatives, including melting points, solubility, and crystal structure, are crucial for their application in chemical synthesis and pharmaceutical development. These properties are determined through rigorous testing and analysis, often using X-ray diffraction and spectral analyses (Jothikrishnan et al., 2010).
properties
IUPAC Name |
1-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-4-(1H-pyrazol-4-yl)butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-21(11-16-6-7-18-19(10-16)27-15-26-18)8-3-9-24(14-21)20(25)5-2-4-17-12-22-23-13-17/h6-7,10,12-13H,2-5,8-9,11,14-15H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDPQOTKEUQCPBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)C(=O)CCCC2=CNN=C2)CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[4-(1H-pyrazol-4-yl)butanoyl]piperidine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.